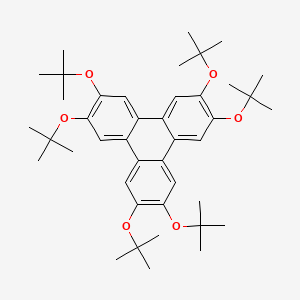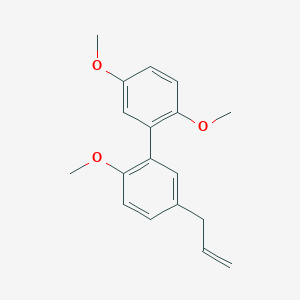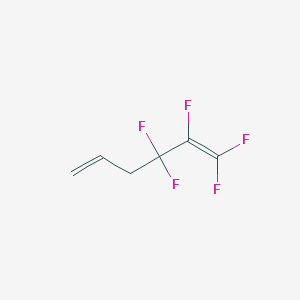
1,5-Hexadiene, 1,1,2,3,3-pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Hexadiene, 1,1,2,3,3-pentafluoro- is a fluorinated organic compound with the molecular formula C6H5F5. This compound is characterized by the presence of five fluorine atoms attached to a hexadiene backbone, making it a unique and valuable compound in various chemical applications.
Preparation Methods
1,5-Hexadiene, 1,1,2,3,3-pentafluoro- can be synthesized through several methods. One common method involves the reaction of 1,1,2,3,3-pentafluoro-1,5-hexadiene with fluoride ions. This reaction can be carried out in a dimethylformamide (DMF) medium with potassium fluoride (KF) and 18-crown-6 as catalysts. The reaction results in the formation of 4,5,6,6,6-pentafluoro-1,3-hexadiene and 1,1,1,2,3-pentafluoro-2,4-hexadiene . Another method involves the reaction of 1,1,2,3,3-pentafluoro-1,5-hexadiene with methanol in the presence of a base, leading to products of substitution, rearrangement, hydro-, or dehydrofluorination .
Chemical Reactions Analysis
1,5-Hexadiene, 1,1,2,3,3-pentafluoro- undergoes various chemical reactions, including:
Substitution: The reaction with methanol in the presence of a base can lead to substitution products.
Hydro- and Dehydrofluorination: Depending on the reaction conditions, the compound can undergo hydro- or dehydrofluorination.
Scientific Research Applications
1,5-Hexadiene, 1,1,2,3,3-pentafluoro- has several scientific research applications:
Organic Synthesis: The compound is used as a precursor in the synthesis of various fluorinated organic compounds, including oxiranes.
Material Science: Due to its unique fluorinated structure, it is used in the development of advanced materials with specific properties.
Chemical Research:
Mechanism of Action
The mechanism of action of 1,5-Hexadiene, 1,1,2,3,3-pentafluoro- involves its reactivity with various reagents. For example, the isomerization reaction with fluoride ions is driven by the formation of conjugated products, involving both the fluorinated and nonfluorinated portions of the molecules . The substitution and hydro- or dehydrofluorination reactions with methanol in the presence of a base involve nucleophilic attack and rearrangement processes .
Comparison with Similar Compounds
1,5-Hexadiene, 1,1,2,3,3-pentafluoro- can be compared with other similar compounds such as:
1,1,2,2,3-Pentafluoro-1,5-hexadiene: This compound has a similar structure but differs in the position of fluorine atoms.
4,5,6,6,6-Pentafluoro-1,3-hexadiene: An isomer formed during the isomerization reaction of 1,1,2,3,3-pentafluoro-1,5-hexadiene.
1,1,1,2,3-Pentafluoro-2,4-hexadiene: Another isomer formed during the isomerization reaction.
These comparisons highlight the unique reactivity and applications of 1,5-Hexadiene, 1,1,2,3,3-pentafluoro- in various chemical processes.
Properties
CAS No. |
131768-26-8 |
|---|---|
Molecular Formula |
C6H5F5 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
1,1,2,3,3-pentafluorohexa-1,5-diene |
InChI |
InChI=1S/C6H5F5/c1-2-3-6(10,11)4(7)5(8)9/h2H,1,3H2 |
InChI Key |
VQARNTIMQXQMLS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=C(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


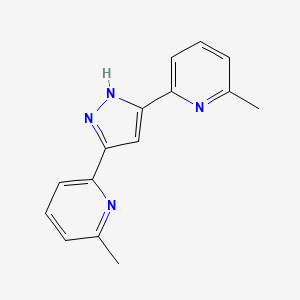
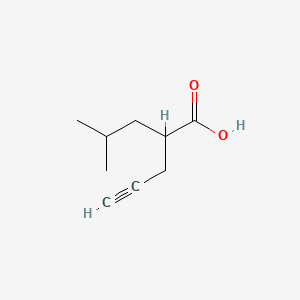
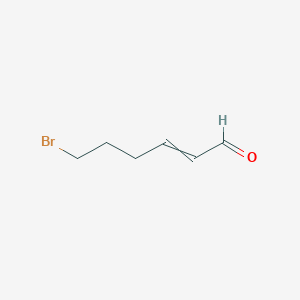
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
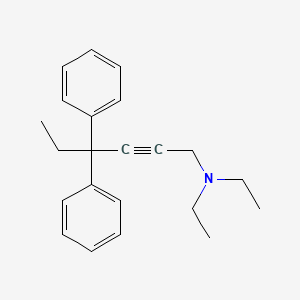
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)
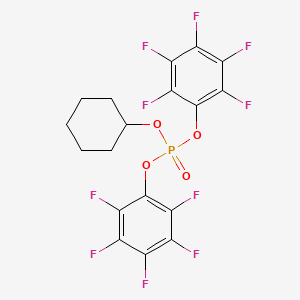
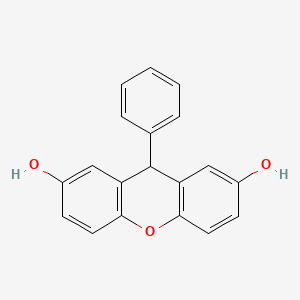
![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
